molecular formula C8H7FINO B6292087 N-(4-Fluoro-2-iodophenyl)acetamide CAS No. 29654-01-1

N-(4-Fluoro-2-iodophenyl)acetamide

Cat. No. B6292087
CAS RN: 29654-01-1
M. Wt: 279.05 g/mol
InChI Key: JNUNLNLPSBSINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluoro-2-iodophenyl)acetamide (FIPA) is an organic compound of interest for its potential applications in scientific research. FIPA is a colorless solid with a molecular formula of C8H6FINO and a molecular weight of 256.07 g/mol. FIPA is an arylacetamide, and its structure consists of an acetamide group attached to a 4-fluoro-2-iodophenyl group. FIPA has been found to have a wide range of applications in scientific research due to its unique properties, and has been used in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-iodophenyl)acetamide is not well understood. However, it is believed that N-(4-Fluoro-2-iodophenyl)acetamide acts as a catalyst in the formation of various compounds, and may also act as a nucleophile in the formation of certain compounds. N-(4-Fluoro-2-iodophenyl)acetamide may also act as an electron acceptor in the formation of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-Fluoro-2-iodophenyl)acetamide are not well understood. However, N-(4-Fluoro-2-iodophenyl)acetamide has been found to be non-toxic and non-irritating in animal studies. Additionally, N-(4-Fluoro-2-iodophenyl)acetamide has been found to be relatively stable in aqueous solutions and is not expected to be metabolized or degraded in the body.

Advantages and Limitations for Lab Experiments

N-(4-Fluoro-2-iodophenyl)acetamide has several advantages and limitations for use in laboratory experiments. One of the main advantages of N-(4-Fluoro-2-iodophenyl)acetamide is its stability in aqueous solutions, which makes it suitable for use in a variety of laboratory experiments. Additionally, N-(4-Fluoro-2-iodophenyl)acetamide is relatively non-toxic and non-irritating, which makes it safe to handle and use in laboratory experiments. However, N-(4-Fluoro-2-iodophenyl)acetamide is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for N-(4-Fluoro-2-iodophenyl)acetamide. One potential direction is the development of new synthetic methods for the preparation of N-(4-Fluoro-2-iodophenyl)acetamide. Additionally, further research could be conducted to explore the potential applications of N-(4-Fluoro-2-iodophenyl)acetamide in the synthesis of various compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of N-(4-Fluoro-2-iodophenyl)acetamide, as well as its potential mechanism of action. Finally, research could be conducted to explore the potential of N-(4-Fluoro-2-iodophenyl)acetamide as a catalyst in the synthesis of various compounds.

Synthesis Methods

N-(4-Fluoro-2-iodophenyl)acetamide can be synthesized using a variety of methods. The most common method is the reaction of 4-fluoro-2-iodobenzaldehyde with acetamide in the presence of a base. This reaction is carried out in a solvent such as ethanol or methanol, and yields N-(4-Fluoro-2-iodophenyl)acetamide as the product. Other methods of synthesis include the reaction of 4-fluoro-2-iodobenzonitrile with acetamide, and the reaction of 4-fluoro-2-iodobenzene with acetyl chloride.

Scientific Research Applications

N-(4-Fluoro-2-iodophenyl)acetamide has been found to be useful in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including polymers, drugs, and dyes. N-(4-Fluoro-2-iodophenyl)acetamide has also been used as a catalyst for the synthesis of polymers and other materials. Additionally, N-(4-Fluoro-2-iodophenyl)acetamide has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.

properties

IUPAC Name

N-(4-fluoro-2-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUNLNLPSBSINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-iodophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.